4-Dimethylaminobutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

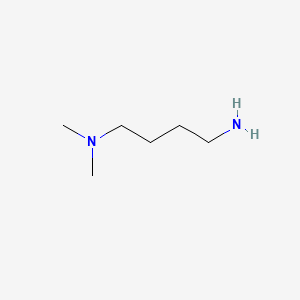

2D Structure

Properties

IUPAC Name |

N',N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-8(2)6-4-3-5-7/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOWZPRIMFGIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188780 | |

| Record name | N,N-Dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-10-0 | |

| Record name | N,N-Dimethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRW57N4BFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Dimethylaminobutylamine CAS number 3529-10-0 properties

An In-depth Technical Guide to 4-Dimethylaminobutylamine (CAS: 3529-10-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 3529-10-0), also known as N,N-Dimethyl-1,4-butanediamine. It details the compound's physicochemical properties, safety information, key applications, and representative experimental protocols.

Core Properties and Identifiers

This compound is a diamine compound featuring both a primary and a tertiary amine group. This structure dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

| Identifier | Value |

| CAS Number | 3529-10-0[1][2][3] |

| IUPAC Name | N,N-dimethylbutane-1,4-diamine[1][4] |

| Molecular Formula | C₆H₁₆N₂[1][2][3][4][5] |

| Canonical SMILES | CN(C)CCCCN[1][2][3][4] |

| InChI Key | GCOWZPRIMFGIDQ-UHFFFAOYSA-N[1][2][3][4] |

| Synonyms | (4-aminobutyl)dimethylamine, N,N-Dimethyl-1,4-butanediamine, 4-(Dimethylamino)butylamine[1][4] |

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are essential for handling, storage, and reaction setup.

| Property | Value |

| Molecular Weight | 116.20 g/mol [1][2][3][5] |

| Appearance | Solid[2][3] |

| Melting Point | 60 °C[6] |

| Boiling Point | 151.6 °C at 760 mmHg[4]; 73 °C at 35 mmHg[4][6] |

| Density | 0.838 g/cm³[4]; 0.8179 g/cm³[6] |

| Flash Point | 44.6 °C[4] |

| Refractive Index | 1.4400[6] |

| Topological Polar Surface Area | 29.3 Ų[1][7] |

| Hydrogen Bond Acceptor Count | 2[7] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as corrosive, an irritant, and may be harmful if swallowed.[2][3][4]

| Hazard Class | GHS Classification |

| Pictograms | |

| Signal Word | Danger[1][2][3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[1][2][3]. H302: Harmful if swallowed[2][3]. H226: Flammable liquid and vapor[1]. |

| Precautionary Codes | P260, P280, P301+P312, P303+P361+P353, P304+P340, P305+P351+P338, P310[2][3] |

| Storage Class | 8A - Combustible corrosive hazardous materials[2][3] |

| Storage Conditions | Store at 2-8°C, protect from light[6]. Keep in a dry, room-temperature environment[5]. |

First Aid Measures:

-

Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Applications and Research Utility

The bifunctional nature of this compound makes it a valuable intermediate in various fields of chemical synthesis.

-

Polymer Science: It serves as a crucial building block and cross-linking agent in the production of polymers such as polyamides and polyurethanes, enhancing their durability and flexibility.[5]

-

Pharmaceutical Industry: The compound is used as an intermediate in the synthesis of various drugs, particularly those aimed at neurological conditions.[5][9] Its structure is valuable for creating active pharmaceutical ingredients with specific properties.[5]

-

Industrial Chemistry: It is utilized in the manufacturing of corrosion inhibitors, which protect metal surfaces in industrial settings by binding effectively to the metal and preventing oxidation.[5]

-

Organic Synthesis: In the field of organic synthesis, it functions as a ligand in various catalytic processes, facilitating chemical reactions with high efficiency.[5]

Experimental Protocols

While specific protocols for this compound are proprietary or not widely published, its reactivity is analogous to other diamines. Below are representative methodologies illustrating its potential use in synthesis.

Protocol 1: Representative Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of a diamine like this compound from a corresponding amino-aldehyde or amino-ketone precursor, based on established reductive amination methods.

Objective: To synthesize a secondary or tertiary amine via the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Materials:

-

Carbonyl precursor (e.g., 4-aminobutanal)

-

Methylating agent (e.g., formaldehyde)

-

Reducing agent (e.g., sodium borohydride or hydrogen gas with a catalyst like Co@NC-800)[10]

-

Solvent (e.g., ethanol, methanol)[10]

-

Ammonium hydroxide (if starting from a dicarbonyl)[10]

-

Ethylbenzene (as an internal standard for GC analysis)[10]

Methodology:

-

Reactor Setup: Charge a 50 mL stainless steel autoclave reactor with the carbonyl precursor (1 mmol), catalyst (e.g., 20 mg Co@NC-800), and solvent (8 mL ethanol).[10]

-

Amine Source: Add the amine source. For methylation, an aqueous formaldehyde solution can be used.

-

Pressurization: Seal the reactor and flush it several times with hydrogen (H₂) to remove air. Pressurize the reactor with H₂ to the desired pressure (e.g., 1 MPa).[10]

-

Reaction: Heat the mixture to the target temperature (e.g., 130 °C) and stir at a high rate (e.g., 1000 RPM) for a set duration (e.g., 12 hours).[10]

-

Work-up: After the reaction, cool the reactor to room temperature and carefully depressurize it.

-

Analysis: Analyze the product mixture using gas chromatography (GC) with an internal standard to determine yield and purity. Confirm product identity using GC/MS.[10]

Protocol 2: Representative Use as a Ligand in a Cross-Coupling Reaction

This protocol describes a general workflow where a diamine like this compound could be employed as a bidentate ligand to stabilize a metal catalyst in a cross-coupling reaction.

Objective: To perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) using a diamine ligand.

Materials:

-

Aryl halide (Substrate 1)

-

Coupling partner (e.g., boronic acid, alkene) (Substrate 2)

-

Palladium precursor (e.g., Pd(OAc)₂)

-

This compound (Ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Methodology:

-

Inert Atmosphere: Assemble a Schlenk flask or similar reaction vessel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add the palladium precursor, this compound (typically 1-2 equivalents relative to palladium), the aryl halide, the coupling partner, and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress using TLC or GC.

-

Quenching & Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

This guide provides foundational knowledge for the safe handling, application, and study of this compound. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform thorough literature reviews for specific reaction conditions.

References

- 1. This compound | C6H16N2 | CID 77063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

- 6. This compound CAS#: 3529-10-0 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 3529-10-0 [chemicalbook.com]

- 10. 4-DIMETHYLAMINOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

N,N-Dimethyl-1,4-butanediamine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-1,4-butanediamine, a diamine compound with applications in chemical synthesis and pharmaceutical development. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides an illustrative synthetic pathway.

Chemical Structure and Nomenclature

N,N-Dimethyl-1,4-butanediamine is a diamine featuring a four-carbon chain with a primary amine at one terminus and a dimethylated tertiary amine at the other.

Chemical Structure:

IUPAC Name: (4-aminobutyl)dimethylamine[1]

SMILES String: CN(C)CCCCN[1]

Molecular Formula: C6H16N2[1]

Physicochemical Properties

A summary of the key quantitative data for N,N-Dimethyl-1,4-butanediamine is presented in the table below. It is important to distinguish this compound from its isomer, N,N'-Dimethyl-1,4-butanediamine, as their physical properties may differ.

| Property | Value | Reference |

| Molecular Weight | 116.21 g/mol | |

| Appearance | Clear colorless liquid | [1] |

| Refractive Index (@ 20°C) | 1.4375-1.4415 | [1] |

| Purity (GC) | ≥97.5% | [1] |

| Purity (Titration) | ≥97.5 to ≤102.5% | [1] |

Note: Some reported physical properties in literature, such as boiling point and density, may correspond to the N,N'-dimethyl isomer and should be used with caution.

Synthesis Pathway

N,N-Dimethyl-1,4-butanediamine can be synthesized through various methods. A common approach involves the reductive amination of a suitable precursor. The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual two-step synthesis of a 1,4-diaminobutane derivative.

Experimental Protocols

Applications in Research and Development

N,N-Dimethyl-1,4-butanediamine and its derivatives are valuable building blocks in organic synthesis. They are utilized in the pharmaceutical industry as intermediates for the synthesis of various drug candidates. Additionally, these compounds find applications in the development of polymers and as cross-linking agents.

The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like N,N-Dimethyl-1,4-butanediamine in a drug discovery context.

Caption: Role of an intermediate in a drug discovery workflow.

References

An In-depth Technical Guide to 4-Dimethylaminobutylamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Dimethylaminobutylamine, also known as N,N-Dimethyl-1,4-butanediamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of its properties, experimental protocols for their determination, and a visualization of its role in chemical synthesis.

Introduction

This compound (DMABA) is a diamine featuring both a primary and a tertiary amine group. This unique structure makes it a valuable building block in various chemical syntheses. Its applications range from being a monomer in the production of polyamides and polyurethanes to serving as a curing agent for epoxy resins and an intermediate in the synthesis of active pharmaceutical ingredients.[1] A thorough understanding of its physical and chemical properties is crucial for its effective and safe use in research and development.

Chemical Identity

-

IUPAC Name: N',N'-dimethylbutane-1,4-diamine[2]

-

Synonyms: 4-Aminobutyl(dimethyl)amine, N,N-Dimethyl-1,4-butanediamine, N,N-Dimethylputrescine[3]

-

Molecular Structure:

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for its application in various chemical processes.

| Property | Value | Reference |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 60 °C | |

| Boiling Point | 73 °C at 35 mmHg | |

| 49-50 °C at 7 mmHg | ||

| Density | 0.8179 g/cm³ | |

| Refractive Index | 1.4400 | |

| pKa (predicted) | 10.52 ± 0.10 | |

| Solubility | Soluble in water and organic solvents such as ether and alcohol. |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both primary and tertiary amines. The primary amine group can undergo reactions such as acylation, alkylation, and condensation, while the tertiary amine group can act as a base or a nucleophile. It is sensitive to air and should be stored under an inert atmosphere.

As a diamine, it is a key monomer in step-growth polymerization to form polyamides. It can also be used as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network.[5]

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).

-

The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid will emerge through the capillary.

-

The pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The outside of the pycnometer is carefully dried and it is weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.[8][9][10][11]

Determination of pKa (Potentiometric Titration)

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

A known volume of a dilute solution of this compound in water is prepared in a beaker.

-

The pH electrode is calibrated and immersed in the amine solution.

-

The solution is stirred gently.

-

The standardized strong acid solution is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa can be determined from the pH at the half-equivalence point. Since this compound has two basic centers, two equivalence points and two pKa values may be observed.[12][13][14][15][16]

Role in Polyamide Synthesis

This compound can be used as a diamine monomer in the synthesis of polyamides through condensation polymerization with a dicarboxylic acid or its derivative (e.g., a diacyl chloride).

Caption: Synthesis of a polyamide from this compound.

This reaction proceeds via nucleophilic acyl substitution, where the primary amine group of this compound attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride.[17][18][19]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. It is air-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a versatile chemical with a unique combination of primary and tertiary amine functionalities. Its well-defined physical and chemical properties make it a valuable component in the synthesis of a wide range of materials and molecules. A thorough understanding of these properties, coupled with appropriate safety precautions, is essential for its successful application in research and industrial settings.

References

- 1. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

- 2. This compound | C6H16N2 | CID 77063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 3529-10-0 [m.chemicalbook.com]

- 5. threebond.co.jp [threebond.co.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. enamine.net [enamine.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. dspace.ncl.res.in [dspace.ncl.res.in]

- 19. scielo.br [scielo.br]

Synthesis of 4-(dimethylamino)butan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-(dimethylamino)butan-1-amine, a valuable building block in medicinal chemistry and drug development. Four primary synthetic strategies are critically evaluated: synthesis from 4-chlorobutanol, selective N,N-dimethylation of 1,4-diaminobutane, reduction of 4-(dimethylamino)butyronitrile, and reduction of 4-(dimethylamino)butyramide. This document details the experimental protocols for each key step, presents quantitative data in structured tables for comparative analysis, and utilizes signaling pathway diagrams to illustrate the reaction workflows. The aim is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable synthetic approach for their specific needs.

Introduction

4-(Dimethylamino)butan-1-amine, also known as N,N-dimethyl-1,4-butanediamine, is a diamine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its structural motif, featuring both a primary and a tertiary amine, allows for differential functionalization, making it a versatile scaffold in the design of novel therapeutics. The dimethylamino group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes, while the primary amine provides a reactive handle for further molecular elaboration. A thorough understanding of the synthetic pathways to this key intermediate is therefore of significant interest to the scientific and drug development communities.

This guide explores four distinct and viable synthetic routes to 4-(dimethylamino)butan-1-amine, providing detailed experimental procedures and comparative data to aid in the selection of the most efficient and practical method.

Comparative Analysis of Synthetic Routes

Four principal synthetic routes have been identified and are detailed below. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

Table 1: Overview of Synthetic Routes to 4-(dimethylamino)butan-1-amine

| Route | Starting Material | Key Intermediates | Key Reactions | Overall Yield (approx.) |

| 1 | 4-Chlorobutanol | 4-Chlorobutyraldehyde, 4-(Dimethylamino)butyraldehyde dimethyl acetal | Oxidation, Acetalization, Aminolysis, Reductive Amination | Moderate |

| 2 | 1,4-Diaminobutane | Mono-protected 1,4-diaminobutane | Protection, N,N-Dimethylation, Deprotection | Variable |

| 3 | 4-Chlorobutyronitrile | 4-(Dimethylamino)butyronitrile | Nucleophilic Substitution, Nitrile Reduction | High |

| 4 | 4-Chlorobutyryl chloride | 4-(Dimethylamino)butyramide | Amidation, Amide Reduction | Moderate to High |

Detailed Synthetic Protocols

Route 1: Synthesis from 4-Chlorobutanol

This multi-step synthesis begins with the oxidation of commercially available 4-chlorobutanol. The resulting aldehyde is protected as an acetal, which then undergoes nucleophilic substitution with dimethylamine. The final step involves the deprotection of the acetal and subsequent reductive amination to yield the target primary amine.

Caption: Synthetic pathway from 4-chlorobutanol.

Step 1a: Oxidation of 4-Chlorobutanol to 4-Chlorobutyraldehyde

-

Method: Swern Oxidation

-

Procedure: To a solution of oxalyl chloride (1.2 eq) in dichloromethane (DCM) at -78 °C, slowly add dimethyl sulfoxide (DMSO) (2.2 eq). After 15 minutes, add a solution of 4-chlorobutanol (1.0 eq) in DCM. Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chlorobutyraldehyde, which is often used in the next step without further purification.

Step 1b: Acetalization to 4-Chlorobutyraldehyde dimethyl acetal [1]

-

Procedure: The crude 4-chlorobutyraldehyde is dissolved in methanol (MeOH). A catalytic amount of concentrated sulfuric acid is added, and the mixture is stirred at room temperature for 1-5 hours. The reaction is monitored by GC or TLC. Upon completion, the reaction is neutralized, and the product is extracted.

Step 1c: Aminolysis to 4-(Dimethylamino)butyraldehyde dimethyl acetal [1]

-

Procedure: The crude 4-chlorobutyraldehyde dimethyl acetal is dissolved in an aqueous solution of dimethylamine (10-35%). The reaction mixture is heated to between 20-60 °C for approximately 12 hours. After completion, the product is extracted and purified by distillation.

Step 1d: Hydrolysis and Reductive Amination

-

Procedure: The 4-(dimethylamino)butyraldehyde dimethyl acetal is hydrolyzed using a mild aqueous acid to afford the corresponding aldehyde. The crude aldehyde is then subjected to reductive amination. A common procedure involves dissolving the aldehyde in methanol, adding an excess of ammonia, and then hydrogenating the mixture in the presence of a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride can be used.

Table 2: Quantitative Data for Route 1

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

| 1a | Oxalyl chloride, DMSO, Et3N, DCM, -78 °C to rt | ~85-95 (crude) | - |

| 1b | MeOH, conc. H2SO4, rt, 1-5h | High (used crude in next step) | >95 (after purification)[1] |

| 1c | Aq. Dimethylamine (10-35%), 20-60 °C, 12h | ~70-85 | >95 (after distillation)[1] |

| 1d | 1. aq. Acid; 2. NH3, H2/Raney Ni or NaBH3CN | ~60-80 | >98 (after purification) |

Route 2: Synthesis from 1,4-Diaminobutane

This route involves the selective protection of one of the primary amine groups of 1,4-diaminobutane, followed by the exhaustive methylation of the remaining free primary amine, and finally deprotection to yield the desired product. The Eschweiler-Clarke reaction is a classical method for amine methylation.

Caption: Synthetic pathway from 1,4-diaminobutane.

Step 2a: Mono-Boc Protection of 1,4-Diaminobutane

-

Procedure: To a solution of 1,4-diaminobutane (6.5 eq) in dichloromethane (DCM), a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq) in DCM is added dropwise over several hours with vigorous stirring at room temperature. After stirring overnight, the solvent is removed, and the residue is worked up to isolate the mono-protected diamine.

Step 2b: N,N-Dimethylation (Eschweiler-Clarke Reaction) [2][3]

-

Procedure: To the mono-Boc-1,4-diaminobutane (1.0 eq), an excess of formic acid and formaldehyde (aqueous solution) are added. The mixture is heated to reflux (80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled, basified, and the product is extracted.[2][3] The Eschweiler-Clarke reaction typically results in exhaustive methylation of primary and secondary amines to the corresponding tertiary amines.[2][3][4]

Step 2c: Deprotection

-

Procedure: The N-Boc-N',N'-dimethyl-1,4-diaminobutane is dissolved in a suitable solvent such as DCM, and an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is added. The mixture is stirred at room temperature until the deprotection is complete. The product is then isolated as the corresponding salt or neutralized and extracted as the free base.

Table 3: Quantitative Data for Route 2

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

| 2a | (Boc)2O, DCM, rt | ~86 | >95 |

| 2b | HCOOH, HCHO, 80-100 °C | >80[2] | >95 |

| 2c | TFA or HCl in dioxane, rt | High | >98 (after purification) |

Route 3: Synthesis from 4-Chlorobutyronitrile

This efficient two-step synthesis starts with the nucleophilic substitution of the chloride in 4-chlorobutyronitrile with dimethylamine, followed by the reduction of the nitrile group to a primary amine.

Caption: Synthetic pathway from 4-chlorobutyronitrile.

Step 3a: Synthesis of 4-(Dimethylamino)butyronitrile

-

Procedure: 4-Chlorobutyronitrile is reacted with an excess of dimethylamine (either as a gas in a suitable solvent or as a concentrated aqueous solution) in a sealed vessel at elevated temperature. The reaction progress is monitored by GC. After completion, the excess dimethylamine and solvent are removed, and the product is purified by distillation.

Step 3b: Reduction of 4-(Dimethylamino)butyronitrile

-

Method: Catalytic Hydrogenation

-

Procedure: 4-(Dimethylamino)butyronitrile is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of Raney Nickel is added. The mixture is then hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 bar) at a suitable temperature (e.g., 80-120 °C). Upon completion, the catalyst is filtered off, and the solvent is removed to yield the desired amine, which can be further purified by distillation.

Table 4: Quantitative Data for Route 3

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

| 3a | Dimethylamine, sealed vessel, elevated temp. | ~80-90 | >97 (after distillation) |

| 3b | H2, Raney Ni, EtOH, 80-120 °C, 50-100 bar | >90 | >98 (after distillation) |

Route 4: Synthesis from 4-Chlorobutyryl chloride

This route involves the formation of an amide from 4-chlorobutyryl chloride and dimethylamine, followed by the reduction of the amide to the corresponding amine.

Caption: Synthetic pathway from 4-chlorobutyryl chloride.

Step 4a: Synthesis of 4-Chloro-N,N-dimethylbutyramide

-

Procedure: To a cooled solution of dimethylamine in a suitable solvent (e.g., DCM), 4-chlorobutyryl chloride is added dropwise. The reaction is typically exothermic and is maintained at a low temperature (e.g., 0 °C). After the addition is complete, the mixture is stirred for a few hours at room temperature. The reaction is then worked up to remove the dimethylamine hydrochloride salt and isolate the amide.

Step 4b: Synthesis of 4-(Dimethylamino)butyramide

-

Procedure: 4-Chloro-N,N-dimethylbutyramide is reacted with an excess of ammonia (or a protected ammonia equivalent followed by deprotection) to displace the chloride. This reaction is typically carried out in a sealed vessel at elevated temperatures.

Step 4c: Reduction of 4-(Dimethylamino)butyramide

-

Method: Lithium Aluminum Hydride (LiAlH4) Reduction

-

Procedure: To a suspension of LiAlH4 in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-(dimethylamino)butyramide in THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which is then purified by distillation.

Table 5: Quantitative Data for Route 4

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

| 4a | Dimethylamine, DCM, 0 °C to rt | >90 | >98 (after workup) |

| 4b | Ammonia, sealed vessel, elevated temp. | ~70-80 | >95 (after purification) |

| 4c | LiAlH4, THF, reflux | ~80-90 | >98 (after distillation) |

Applications in Drug Development

The N,N-dimethylamino moiety is a common feature in many approved pharmaceutical drugs.[5] The presence of this group can significantly impact a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile. 4-(Dimethylamino)butan-1-amine provides a versatile platform to introduce this functionality along with a reactive primary amine for further derivatization, making it a valuable building block in the synthesis of novel drug candidates.

Conclusion

This technical guide has detailed four distinct and effective synthetic routes for the preparation of 4-(dimethylamino)butan-1-amine. The choice of the optimal route will be dictated by the specific requirements of the researcher or drug development professional, including the availability and cost of starting materials, desired scale of the synthesis, and the required purity of the final product. Route 3, starting from 4-chlorobutyronitrile, appears to be a highly efficient and high-yielding two-step process. Route 2, utilizing a protection-methylation-deprotection strategy on 1,4-diaminobutane, offers a classic and reliable approach. Routes 1 and 4, while involving more steps, utilize readily available starting materials. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for the synthesis of this important chemical intermediate.

References

- 1. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety and Handling of 4-Dimethylaminobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Dimethylaminobutylamine (CAS No. 3529-10-0). The information is intended to be a crucial resource for laboratory personnel and anyone involved in the handling, storage, and disposal of this chemical.

Chemical Identification and Physical Properties

This compound, also known as N,N-Dimethyl-1,4-butanediamine, is a diamine that is utilized in various chemical syntheses. Understanding its fundamental properties is the first step in ensuring its safe handling.

| Property | Value | Reference |

| CAS Number | 3529-10-0 | [1] |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Solid or Colorless to light yellow liquid | [2] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 73 °C at 35 mmHg | [2] |

| Density | 0.8179 g/cm³ | [2] |

| Solubility | Soluble in water | |

| SMILES | CN(C)CCCCN | [1] |

| InChI Key | GCOWZPRIMFGIDQ-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers to implement appropriate safety measures.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation (Category 1B) |

| Danger | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation (Category 1) |

| Danger | H318: Causes serious eye damage. |

Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are mandatory. |

| Respiratory Protection | Use in a well-ventilated area or with a properly fitted respirator if inhalation risk is high. |

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or dust.

-

Wash hands thoroughly after handling.

-

Use only in a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat and sources of ignition.

-

Store in a corrosive-resistant cabinet.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical. The following diagrams outline the recommended procedures for spills and exposure.

Spill Response Workflow

References

Spectroscopic Profile of N,N-Dimethyl-1,4-butanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethyl-1,4-butanediamine (also known as N,N'-dimethylputrescine), a diamine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a combination of data from analogous compounds, predicted values based on established spectroscopic principles, and general experimental protocols applicable to the analysis of aliphatic amines.

Introduction

N,N-Dimethyl-1,4-butanediamine (CAS No: 111-51-3) is a derivative of putrescine, a naturally occurring polyamine. Its structure, featuring two secondary amine functionalities, makes it a valuable building block in organic synthesis and a subject of study in various biological and chemical contexts. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the study of its interactions. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for N,N-Dimethyl-1,4-butanediamine and its close analog, N,N,N',N'-tetramethyl-1,4-butanediamine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of N,N-Dimethyl-1,4-butanediamine is expected to be relatively simple, with signals corresponding to the N-methyl protons and the two types of methylene protons in the butane backbone. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N-CH ₃ | 2.4 - 2.6 | Singlet | 6H |

| N-CH ₂- | 2.5 - 2.7 | Triplet | 4H |

| -CH ₂-CH ₂- | 1.5 - 1.7 | Multiplet | 4H |

| N-H | 1.0 - 2.0 | Broad Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for aliphatic amines. The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

For comparison, the reported ¹H NMR data for the analogous N,N,N',N'-tetramethyl-1,4-butanediamine shows a singlet for the N-methyl protons at approximately 2.21 ppm and multiplets for the methylene protons around 2.26 ppm and 1.48 ppm in CDCl₃.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three chemically different carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | 35 - 45 |

| N-C H₂- | 50 - 60 |

| -C H₂-C H₂- | 25 - 35 |

Note: Predicted values are based on typical chemical shifts for aliphatic amines.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-Dimethyl-1,4-butanediamine, as a secondary amine, is expected to exhibit a characteristic N-H stretching absorption.

Table 3: Predicted Infrared (IR) Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Note: As a secondary amine, a single N-H stretching band is expected.[1] Tertiary amines lack an N-H bond and therefore do not show a band in this region.[1]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-Dimethyl-1,4-butanediamine is expected to show a molecular ion peak and characteristic fragmentation patterns, primarily through α-cleavage.

Table 4: Predicted Mass Spectrometry (MS) Data for N,N-Dimethyl-1,4-butanediamine

| m/z | Proposed Fragment | Comments |

| 116 | [C₆H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 101 | [M - CH₃]⁺ | Loss of a methyl group |

| 87 | [M - C₂H₅]⁺ | α-cleavage |

| 72 | [CH₃NHCH₂CH₂]⁺ | α-cleavage |

| 58 | [CH₃NHCH₂]⁺ | α-cleavage, likely base peak |

| 44 | [CH₃NH]⁺ | Further fragmentation |

Note: The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a liquid aliphatic amine like N,N-Dimethyl-1,4-butanediamine.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of N,N-Dimethyl-1,4-butanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Typical spectral width: 0-150 ppm.

-

Number of scans: 128 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat N,N-Dimethyl-1,4-butanediamine between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Method: Direct infusion or via Gas Chromatography (GC-MS). For a relatively volatile liquid like N,N-Dimethyl-1,4-butanediamine, GC-MS is a suitable method.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: Standard 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Mass Range: Scan a range appropriate for the molecular weight, for instance, m/z 30-200.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted mass spectral fragmentation of N,N-Dimethyl-1,4-butanediamine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted major fragmentation pathway for N,N-Dimethyl-1,4-butanediamine in EI-MS.

References

Solubility of 4-Dimethylaminobutylamine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Dimethylaminobutylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound (C₆H₁₆N₂) possesses both polar and nonpolar characteristics.

-

Polar Features: The molecule contains two nitrogen atoms: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The primary amine group is capable of both donating and accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds. These functional groups contribute to the molecule's polarity and its potential for favorable interactions with polar solvents.[3][4]

-

Nonpolar Features: The four-carbon alkyl chain (butane backbone) is a nonpolar, hydrophobic component.

Based on this structure, the following solubility patterns can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the amine groups and the hydroxyl groups of the solvent.[3][5]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): Moderate to good solubility is likely. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the amine functional groups.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated. The nonpolar alkyl chain will have favorable van der Waals interactions, but the polar amine groups will be poorly solvated, limiting overall solubility.[3][5]

The interplay between these factors determines the overall solubility in a specific organic solvent.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound across a range of organic solvents is not widely published. Researchers requiring precise solubility values are advised to perform experimental determinations. The following table is provided as a template for recording experimentally obtained data.

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| e.g., Ethyl Acetate| 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic (equilibrium) solubility of a compound.[6]

Materials and Reagents

-

Solute: this compound (purity >98%)

-

Solvents: High-purity organic solvents of interest (e.g., methanol, acetone, toluene, hexane)

-

Analytical Standards: A certified reference standard of this compound

-

HPLC-grade solvents for the analytical phase

Apparatus

-

Analytical balance

-

Glass vials with screw caps (e.g., 10 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis Spectrophotometer.

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe and a chemically resistant syringe filter.[9]

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to bring the concentration within the calibrated range of the analytical method.

Analytical Quantification

The concentration of the diluted, saturated solution can be determined using HPLC or UV-Vis spectroscopy.

-

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase with an appropriate mobile phase) that provides good peak shape and retention for this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the certified reference standard. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample filtrate into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy: [12][13][14]

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample filtrate at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and back-calculate the concentration of the saturated solution.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

This diagram outlines the key molecular and environmental factors that govern the solubility of this compound in organic solvents.

Caption: Key factors influencing the solubility of amines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. byjus.com [byjus.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. rootspress.org [rootspress.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing of 4-Dimethylaminobutylamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of commercial suppliers for 4-Dimethylaminobutylamine (DMABA), a key building block in pharmaceutical research and drug development. This document outlines supplier specifications, available data, and representative experimental considerations for the effective procurement and application of this versatile chemical intermediate.

Introduction to this compound in Research

This compound (CAS No: 3529-10-0) is a diamine featuring both a primary and a tertiary amine. This bifunctionality makes it a valuable synthon for introducing a dimethylaminoalkyl chain into target molecules. The tertiary amine can serve as a basic center, influencing the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability, while the primary amine provides a reactive handle for a variety of chemical transformations. Its application is prevalent in the synthesis of bioactive molecules and complex organic scaffolds.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research and development purposes. The following section details key information for prominent suppliers. It is important to note that pricing and availability are subject to change and may require a direct inquiry with the supplier.

Supplier Overview

-

Sigma-Aldrich (Merck): A major global supplier of research chemicals, Sigma-Aldrich lists this compound under its "AldrichCPR" product line.[1][2] A critical consideration for researchers is that the company explicitly states it does not provide analytical data for this specific product, and the buyer is responsible for confirming its identity and purity.[1]

-

Dayang Chem (Hangzhou) Co., Ltd.: A China-based manufacturer and supplier, Dayang Chem offers this compound and indicates capabilities for both research-scale (gram) and industrial-scale (bulk) production.[3]

-

Matrix Scientific: A US-based supplier specializing in research chemicals and building blocks for various industries, including pharmaceutical R&D.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from the identified suppliers. Researchers should always obtain the most current Certificate of Analysis (CoA) from the supplier for lot-specific data.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | This compound, AldrichCPR | 3529-10-0[1] | C₆H₁₆N₂[1] | 116.21[1] | Not specified by supplier[1] | Inquire with supplier |

| Dayang Chem | 4-(Dimethylamino)butylamine | 3529-10-0[3] | C₆H₁₆N₂[3] | 116.21[3] | Industrial Grade/98% (inquire for research grades) | Gram to bulk[3] |

| Matrix Scientific | 4-(Dimethylamino)butylamine | 3529-10-0[4] | C₆H₁₆N₂[4] | 116.21[4] | Inquire with supplier | Inquire with supplier |

Note: Purity and pricing information from general chemical directories suggest that research-grade this compound is commonly available at purities of ≥97%. However, direct confirmation from the chosen supplier is essential.

Experimental Protocols and Considerations

While specific experimental protocols for the use of this compound are not provided by the suppliers, this section outlines a representative synthetic procedure where it can be employed as a nucleophile.

Representative Protocol: Amide Coupling Reaction

This protocol describes the formation of an amide bond between this compound and a carboxylic acid, a common transformation in drug discovery.

Reaction:

Materials:

-

Carboxylic acid of interest (R-COOH)

-

This compound

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Magnetic stirrer and appropriate glassware

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

-

In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

Note: The choice of coupling agent, base, and solvent may need to be optimized depending on the specific carboxylic acid substrate.

Visualizing Workflows and Pathways

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound for a research project.

Caption: Workflow for selecting a commercial chemical supplier.

Representative Synthetic Pathway

This diagram illustrates a general synthetic pathway where this compound is used as a building block to synthesize a more complex molecule.

References

- 1. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H16N2 | CID 77063 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Dimethylaminobutylamine and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminobutylamine, a versatile diamine, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and polymers. This technical guide provides a comprehensive overview of its alternative names, chemical properties, and known applications. While its role as a synthetic intermediate is established, detailed public information regarding its specific biological activities, mechanisms of action, and involvement in signaling pathways is limited. This document summarizes the available technical data and outlines a general synthetic protocol.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for researchers. The primary identifiers and most common synonyms are listed below.

| Identifier Type | Value |

| IUPAC Name | N',N'-dimethylbutane-1,4-diamine |

| CAS Number | 3529-10-0 |

| Molecular Formula | C6H16N2 |

| Molecular Weight | 116.21 g/mol |

A comprehensive list of alternative names is provided in the table below for easy reference.

Table 1: Alternative Names and Synonyms for this compound

| Synonym | Source |

| N,N-Dimethyl-1,4-butanediamine | PubChem[1] |

| 4-(Dimethylamino)butan-1-amine | --- |

| N,N-Dimethylbutane-1,4-diamine | PubChem[1] |

| (4-Aminobutyl)dimethylamine | PubChem[1] |

| 1-Amino-4-(dimethylamino)butane | --- |

| N1,N1-Dimethyl-1,4-butanediamine | MySkinRecipes |

| N,N-Dimethylaminobutylamine | PubChem[1] |

| 4-(N,N-Dimethylamino)butylamine | --- |

| N',N'-dimethylbutane-1,4-diamine | PubChem[1] |

| 1,4-Butanediamine, N,N-dimethyl- | PubChem[1] |

| N1,N1-dimethylbutane-1,4-diamine | PubChem[1] |

| N,N-Dimethyl-1,4-diaminobutane | --- |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | --- |

| Boiling Point | 164-168 °C | --- |

| Density | 0.828 g/mL at 25 °C | --- |

| Flash Point | 45 °C | --- |

| Solubility | Soluble in water and common organic solvents | Vulcanchem |

| pKa (predicted) | ~9.71 | Smolecule[2] |

Applications in Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both a primary and a tertiary amine, allows for a range of chemical transformations.

-

Polymer Chemistry: It can be used as a cross-linking agent in the production of polyamides and polyurethanes, contributing to the material's durability and flexibility.[3]

-

Corrosion Inhibitors: The chemical structure of this compound allows it to bind to metal surfaces, and it is utilized in the manufacturing of corrosion inhibitors.[3]

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,4-diaminobutane with a methylating agent. The following is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

1,4-Diaminobutane

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-diaminobutane with an aqueous solution of formaldehyde.

-

Methylation: Slowly add formic acid to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature and make it strongly basic by the slow addition of concentrated sodium hydroxide solution.

-

Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the biological activity of this compound. While its use as an intermediate in the synthesis of neurologically active compounds is mentioned, its direct pharmacological profile, including receptor binding affinities, enzyme inhibition, or effects on signaling pathways, is not well-documented.[3]

Research on structurally related N,N-dimethylalkylamines has shown a wide range of biological activities, including interactions with neurotransmitter transporters and receptors. However, direct extrapolation of these activities to this compound is not scientifically valid without specific experimental data.

Due to the absence of specific information on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the potential pharmacological effects of this compound.

Conclusion

This compound is a well-characterized chemical compound with numerous synonyms, primarily used as a synthetic intermediate. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a general synthetic protocol. While its importance in the synthesis of materials and potential pharmaceuticals is recognized, a significant gap exists in the public knowledge regarding its specific biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological profile of this compound and its potential applications in drug discovery and development. Professionals in the field are encouraged to consult internal research and proprietary databases for more specific applications and to conduct further studies to fully characterize this versatile molecule.

References

An In-depth Technical Guide on the Core Basic Reactivity of the Primary and Tertiary Amine Groups in 4-Dimethylaminobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity of the primary and tertiary amine groups present in 4-Dimethylaminobutylamine (DMABA). Understanding the distinct basicity and nucleophilicity of these two functional groups is critical for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the theoretical basis for their differential reactivity, supported by established chemical principles, and provides detailed experimental protocols for their quantitative characterization.

Introduction to this compound

This compound, also known as N,N-Dimethyl-1,4-butanediamine, is a diamine featuring both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine group separated by a butyl chain. This structural arrangement leads to distinct chemical properties for each nitrogen center, influenced by electronic and steric factors. The differential reactivity of these groups can be harnessed for selective chemical modifications, making DMABA a versatile building block in medicinal chemistry and materials science.

Basicity of the Amine Groups: pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. In this compound, the primary and tertiary amines exhibit different pKa values due to the interplay of inductive effects, solvation, and steric hindrance.

-

Inductive Effect: The alkyl groups attached to the tertiary amine are electron-donating, which increases the electron density on the nitrogen and would be expected to increase its basicity compared to the primary amine.

-

Solvation: The protonated primary amine (R-NH₃⁺) can be stabilized by hydrogen bonding with protic solvents to a greater extent than the protonated tertiary amine (R-N(CH₃)₂H⁺). This enhanced solvation stabilizes the conjugate acid of the primary amine, making the primary amine a stronger base in aqueous media.

-

Steric Hindrance: The methyl groups on the tertiary amine create steric bulk, which can hinder the approach of a proton and also impede solvation of the corresponding cation, thereby reducing its basicity.

Table 1: Estimated pKa Values for the Amine Groups in this compound

| Amine Group | Estimated pKa of Conjugate Acid | Rationale |

| Primary Amine (-NH₂) | ~10.5 - 11.0 | Based on predictions for similar primary alkylamines and the influence of solvation. |

| Tertiary Amine (-N(CH₃)₂) | ~9.5 - 10.0 | Expected to be lower than the primary amine due to steric hindrance and reduced solvation of the conjugate acid. |

Nucleophilicity and Differential Reactivity

The nucleophilicity of the amine groups in this compound dictates their reactivity towards electrophiles. Generally, in protic solvents, primary amines are considered more nucleophilic than tertiary amines.

-

Primary Amine: The primary amine is less sterically hindered, allowing for easier access of electrophiles to the nitrogen's lone pair of electrons. It readily participates in reactions such as acylation and alkylation.

-

Tertiary Amine: The tertiary amine is more sterically hindered by the two methyl groups and the butyl chain. While it is basic, its nucleophilicity is diminished, particularly towards bulky electrophiles. Tertiary amines do not undergo acylation in the same manner as primary and secondary amines as they lack a proton to be removed after the initial nucleophilic attack.[4] They can, however, be alkylated to form quaternary ammonium salts.[5]

This difference in reactivity allows for the selective functionalization of the primary amine in the presence of the tertiary amine.

Experimental Protocols

This protocol describes the determination of the macroscopic pKa values of the primary and tertiary amine groups in this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

Procedure:

-

Solution Preparation: Prepare a 0.01 M solution of this compound in deionized water. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place a known volume (e.g., 50 mL) of the diamine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The two equivalence points correspond to the protonation of the two amine groups. The pKa values can be determined from the half-equivalence points on the titration curve. The first pKa will correspond to the more basic amine (likely the primary amine) and the second to the less basic amine.

This protocol demonstrates the selective protection of the primary amine group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates and appropriate developing solvent system

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add triethylamine (1.1 equivalents). Cool the solution in an ice bath. Add a solution of Boc₂O (1.05 equivalents) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC to observe the consumption of the starting material and the formation of the mono-protected product.

-